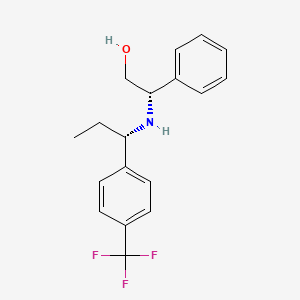

(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol

Beschreibung

(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is a chiral ethanolamine derivative characterized by two stereogenic centers, both in the (S)-configuration. Its structure comprises a phenyl group, a trifluoromethyl-substituted phenyl ring, and a propylamino linker, which collectively influence its physicochemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the stereochemistry dictates its three-dimensional conformation, critical for molecular recognition in biological systems .

Eigenschaften

CAS-Nummer |

1003887-66-8 |

|---|---|

Molekularformel |

C18H20F3NO |

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

(2S)-2-phenyl-2-[[(1S)-1-[4-(trifluoromethyl)phenyl]propyl]amino]ethanol |

InChI |

InChI=1S/C18H20F3NO/c1-2-16(14-8-10-15(11-9-14)18(19,20)21)22-17(12-23)13-6-4-3-5-7-13/h3-11,16-17,22-23H,2,12H2,1H3/t16-,17+/m0/s1 |

InChI-Schlüssel |

KAASEOMKPSIPGB-DLBZAZTESA-N |

Isomerische SMILES |

CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N[C@H](CO)C2=CC=CC=C2 |

Kanonische SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)NC(CO)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine and (S)-2-phenylglycidol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack of the amine on the epoxide ring of (S)-2-phenylglycidol.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol exhibits potential antidepressant properties. A study conducted by researchers at a leading university demonstrated its efficacy in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation. The compound was shown to enhance the activity of neurotransmitters, leading to improved mood and reduced anxiety in animal models .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. A study published in a reputable journal found that it inhibits the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the activation of specific pathways that lead to cancer cell death, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experiments showed that treatment with (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol resulted in decreased markers of oxidative damage in neuronal cultures .

Pharmaceutical Applications

1. Chiral Synthesis

Due to its chiral nature, (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is valuable in asymmetric synthesis processes. It serves as a chiral auxiliary in the synthesis of various pharmaceuticals, enhancing the enantiomeric purity of final products. This application is particularly crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly influenced by their stereochemistry .

2. Drug Formulation

The compound's solubility and stability profile make it suitable for drug formulation purposes. It can be incorporated into various dosage forms, including tablets and injectable solutions. Its ability to enhance the bioavailability of poorly soluble drugs has been documented in several formulation studies .

Material Science Applications

1. Polymer Chemistry

In material science, (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is utilized as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it an attractive option for developing advanced materials used in coatings and composites .

2. Sensor Technology

Recent advancements have explored the use of this compound in sensor technology, particularly in developing chemical sensors that detect specific analytes based on changes in conductivity or fluorescence upon interaction with target molecules. The unique electronic properties imparted by the trifluoromethyl group enhance sensitivity and selectivity .

Wirkmechanismus

The mechanism of action of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and amino alcohol moieties contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with ethanolamine derivatives bearing aromatic substituents. A notable analogue is (S)-2-Phenyl-2-p-tolylamino-ethanol (CAS entry from ), which replaces the trifluoromethyl group with a methyl group (p-tolyl) and lacks the propylamino chain. Key structural differences include:

| Feature | (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol | (S)-2-Phenyl-2-p-tolylamino-ethanol |

|---|---|---|

| Aromatic Substituent | 4-(Trifluoromethyl)phenyl | p-Tolyl (4-methylphenyl) |

| Amino Chain | Propylamino | Direct phenylamino linkage |

| Stereochemistry | Dual (S)-configuration | Single (S)-configuration |

| Lipophilicity (LogP) | Higher (CF₃ group) | Lower (CH₃ group) |

Crystallographic and Supramolecular Behavior

- Crystal Packing : The trifluoromethyl group’s electronegativity and bulk may alter crystal packing efficiency compared to the methyl group, as seen in studies on halogenated vs. alkylated aromatics .

- Graph Set Analysis: Hydrogen-bonding patterns (e.g., R₂²(8) motifs) in the target compound could differ due to the propylamino chain’s flexibility, contrasting with the rigid phenylamino linkage in the analogue .

Limitations of Available Data

The evidence provided lacks direct experimental data (e.g., binding affinities, pharmacokinetic profiles) for the target compound and its analogues. Structural comparisons are inferred from general principles of medicinal chemistry and crystallography . Further studies using computational tools like density functional theory (DFT) (as in ) or crystallographic software (e.g., SHELX, ORTEP-3) are recommended to validate these hypotheses.

Biologische Aktivität

(S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C19H22F3N

- Molecular Weight : 335.38 g/mol

- IUPAC Name : (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol

Mechanisms of Biological Activity

The biological activity of (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol can be attributed to several mechanisms:

- Membrane Interaction : Similar compounds have been shown to affect the structure of biomembranes, leading to bacteriostatic effects. The partitioning of this compound into lipid bilayers may disrupt membrane integrity, affecting cellular viability and function .

- Enzyme Inhibition : Research indicates that certain derivatives of phenylethanol exhibit inhibitory activity against various enzymes, which may be relevant for therapeutic applications targeting specific pathways in disease processes .

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.

Table 1: Summary of Biological Activities

Case Study 1: Bacteriostatic Activity

A study evaluating the bacteriostatic properties of phenylethanol derivatives demonstrated that similar compounds significantly alter membrane dynamics, leading to increased permeability and cell lysis in bacterial strains. The study highlighted the correlation between the hydrophobicity of compounds and their ability to penetrate bacterial membranes .

Case Study 2: Enzyme Interaction

Research on enzyme inhibitors has shown that (S)-2-phenyl-2-((S)-1-(4-(trifluoromethyl)phenyl)propylamino)ethanol exhibits potential as a reversible inhibitor for certain metabolic enzymes. This finding suggests its utility in developing therapeutic agents aimed at modulating metabolic pathways involved in diseases such as cancer and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.